Cas no 948-56-1 (Benzene,1-methyl-4-(phenylsulfinyl)-)

Benzene,1-methyl-4-(phenylsulfinyl)- structure
948-56-1 structure
Product Name:Benzene,1-methyl-4-(phenylsulfinyl)-
CAS No:948-56-1
MF:C13H12OS
MW:216.298782348633
CID:814564
PubChem ID:272353
Update Time:2025-04-19

Benzene,1-methyl-4-(phenylsulfinyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-methyl-4-(phenylsulfinyl)-
    • (p-Tolyl)phenyl sulfoxide
    • 1-(benzenesulfinyl)-4-methylbenzene
    • NSC116694
    • 16491-20-6
    • Benzene, 1-methyl-4-[(R)-phenylsulfinyl]-
    • NSC-116694
    • (R)-1-Methyl-4-(phenylsulfinyl)benzene
    • 1-Benzenesulfinyl-4-methyl-benzene
    • SCHEMBL3289166
    • Phenyl p-tolyl sulfoxide
    • 1-methyl-4-(phenylsulfinyl)benzene
    • 948-56-1
    • A925347
    • DTXSID10297585
    • Inchi: 1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3
    • InChI Key: NBNQTORHACKHCW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 216.06100
  • Monoisotopic Mass: 216.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • PSA: 36.28000
  • LogP: 4.02740
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